molecular formula C32H52O2 B154831 Glutinol Acetate CAS No. 6426-44-4

Glutinol Acetate

Cat. No.: B154831
CAS No.: 6426-44-4
M. Wt: 468.8 g/mol
InChI Key: CQQNBMVDVWGBMD-JZWVFCOJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glutinol acetate can be synthesized through the acetylation of glutinol, a naturally occurring triterpenoid. The acetylation process involves the reaction of glutinol with acetic anhydride in the presence of a catalyst, such as pyridine, under reflux conditions . The reaction typically proceeds as follows: [ \text{Glutinol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound involves the extraction of glutinol from plant sources, followed by its chemical modification. The extraction process typically employs organic solvents such as methanol or ethanol to isolate glutinol from plant material. The extracted glutinol is then subjected to acetylation to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Glutinol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glutinol acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetylated structure, which imparts distinct biological activities compared to its parent compound, glutinol. The acetylation enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .

Properties

IUPAC Name

[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNBMVDVWGBMD-JZWVFCOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137999
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-44-4
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6426-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutinol Acetate
Reactant of Route 2
Glutinol Acetate
Reactant of Route 3
Glutinol Acetate
Reactant of Route 4
Glutinol Acetate
Reactant of Route 5
Reactant of Route 5
Glutinol Acetate
Reactant of Route 6
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Glutinol Acetate
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Q & A

Q1: What is the potential of Glutinol Acetate in addressing inflammatory responses?

A1: While the provided research doesn't directly investigate this compound's anti-inflammatory properties, it highlights its isolation alongside other compounds like Eupatilin from Artemisia absinthium. Eupatilin demonstrated notable inhibition of Nitric Oxide (NO) production in both LPS-induced RAW264.7 cells and BV2 microglia. Given that NO is a key mediator in inflammation, this finding suggests potential for further exploration of this compound and its possible role in modulating inflammatory responses. Further research is needed to confirm any direct anti-inflammatory effects of this compound itself.

Q2: How can computational chemistry contribute to understanding this compound's properties?

A2: Computational methods, specifically those employing Density Functional Theory (DFT) calculations, have proven valuable in predicting the 13C NMR chemical shifts of pentacyclic triterpenes like this compound . The research demonstrates that using a scaling factor derived from GIAO-mPW1PW91/3-21G//PM7 level calculations significantly improves the accuracy of these predictions. This approach offers a cost-effective means to analyze the structural features of this compound and related compounds, aiding in their identification and characterization.

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